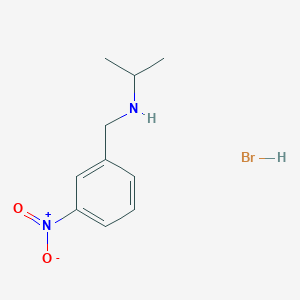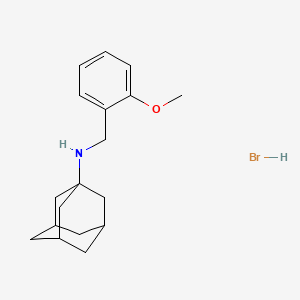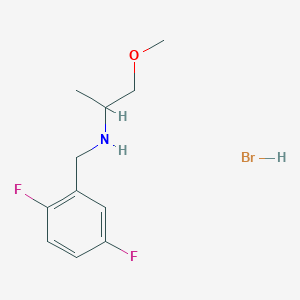
N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide
Descripción general
Descripción
N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide: is an organic compound that features a benzylamine structure substituted with two fluorine atoms and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzyl bromide and 1-methoxy-2-propanamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.
Procedure: The 2,5-difluorobenzyl bromide is added to a solution of 1-methoxy-2-propanamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine and methoxy groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution: Products include various substituted benzylamines.
Oxidation: Products may include corresponding aldehydes or ketones.
Reduction: Products include reduced amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and receptor binding.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique structure.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms and methoxy group play a crucial role in modulating these interactions, affecting the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
- 2,5-Difluorobenzylamine
- 1-Methoxy-2-propanamine
- 2,5-Difluorobenzyl bromide
Uniqueness: N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both fluorine atoms and a methoxy group distinguishes it from other benzylamine derivatives, providing unique properties for various applications.
Propiedades
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-methoxypropan-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO.BrH/c1-8(7-15-2)14-6-9-5-10(12)3-4-11(9)13;/h3-5,8,14H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGIIVRNVKEOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C=CC(=C1)F)F.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B3107109.png)
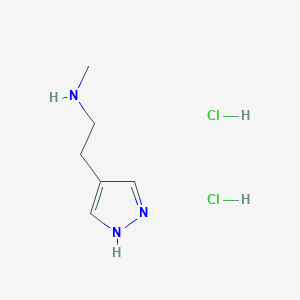
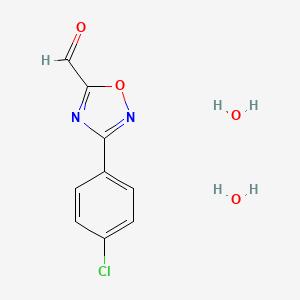
![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B3107128.png)

![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3107147.png)
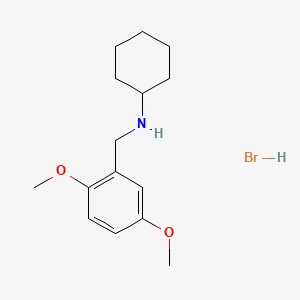
![2-{[2-(3-Methoxyphenoxy)ethyl]amino}ethanol hydrochloride](/img/structure/B3107164.png)
![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/structure/B3107177.png)
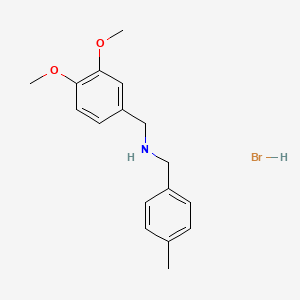
amine hydrobromide](/img/structure/B3107179.png)
